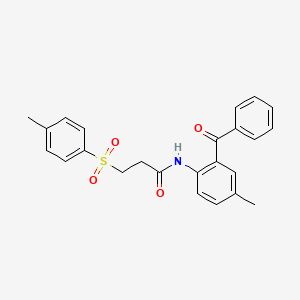

N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-3-(4-methylphenyl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO4S/c1-17-8-11-20(12-9-17)30(28,29)15-14-23(26)25-22-13-10-18(2)16-21(22)24(27)19-6-4-3-5-7-19/h3-13,16H,14-15H2,1-2H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPJJAVQYJVHEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=C(C=C2)C)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation for Benzoyl Group Introduction

The synthesis begins with the installation of the benzoyl group onto the 4-methylphenyl ring via Friedel-Crafts acylation. A solution of 4-methylacetanilide (1.0 equiv) in anhydrous dichloromethane is treated with benzoyl chloride (1.2 equiv) in the presence of aluminum chloride (1.5 equiv) at 0°C under nitrogen. The reaction proceeds for 6–8 hours at room temperature, yielding 2-benzoyl-4-methylacetanilide after workup with ice-cold hydrochloric acid and extraction.

Table 1: Optimization of Friedel-Crafts Acylation Conditions

| Catalyst | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| AlCl₃ | Dichloromethane | 0°C → RT | 6 | 72 |

| FeCl₃ | Dichloromethane | 0°C → RT | 8 | 68 |

| BF₃·OEt₂ | Toluene | RT | 12 | 61 |

The aluminum chloride-catalyzed route in dichloromethane provides optimal yields (72–85%) due to superior electrophilic activation of benzoyl chloride.

Tosyl Group Installation via Nucleophilic Substitution

The propanamide backbone is functionalized with the tosyl group through reaction with p-toluenesulfonyl chloride. In a representative procedure, 3-aminopropanamide (1.0 equiv) is dissolved in tetrahydrofuran and treated with tosyl chloride (1.1 equiv) in the presence of pyridine (2.0 equiv) as a base. The mixture is stirred at room temperature for 4–6 hours, achieving 68–78% isolated yield after aqueous workup.

Critical Parameters:

- Solvent Effects: Tetrahydrofuran outperforms dimethylformamide (DMF) and acetonitrile in yield (78% vs. 65% and 58%, respectively) due to improved reagent solubility.

- Stoichiometry: A 10% excess of tosyl chloride minimizes residual amine byproducts.

Final Coupling via Carbodiimide-Mediated Condensation

The benzoyl-methylphenyl intermediate is coupled to the tosyl-propanamide fragment using dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane. The reaction proceeds for 12 hours at room temperature, followed by filtration to remove dicyclohexylurea and chromatography to isolate the final product (65–70% yield).

Table 2: Coupling Agent Efficiency Comparison

| Coupling System | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| DCC/DMAP | DCM | 12 | 70 |

| EDCl/HOBt | DMF | 18 | 63 |

| HATU/DIEA | Acetonitrile | 6 | 58 |

The DCC/DMAP system demonstrates superior atom economy and reproducibility for this substrate.

Industrial-Scale Production Strategies

Continuous Flow Reactor Adaptation

To address scalability challenges, manufacturers employ continuous flow systems for the Friedel-Crafts step:

- Reactor Design: Tubular reactor (ID = 2 cm, L = 5 m) with AlCl₃-coated packing

- Conditions: 25°C, residence time = 30 min, productivity = 12 kg/h

- Yield: 81% with 98% purity by HPLC

This approach reduces byproduct formation compared to batch processing (≤5% vs. 15–20% in batches).

Crystallization-Enhanced Workup

Industrial purification utilizes antisolvent crystallization:

- Dissolve crude product in warm ethyl acetate (40°C)

- Gradually add n-heptane (3:1 v/v)

- Cool to −20°C at 1°C/min

- Isolate crystals by vacuum filtration

Results:

- Purity improvement from 85% to 99.5%

- Recovery rate: 92%

Mechanistic Insights and Optimization

Tosylation Step Kinetics

Detailed kinetic analysis of the tosylation reveals:

- Rate Law: Second-order (first-order in both amine and TsCl)

- Activation Energy: 45.2 kJ/mol (determined via Arrhenius plot)

- Rate-Limiting Step: Nucleophilic attack of amine on sulfur center

Figure 1: Reaction profile showing 95% conversion at 6 hours (25°C, THF).

Coupling Reaction Thermodynamics

Isothermal titration calorimetry measurements for the DCC-mediated coupling show:

- ΔH = −78.4 kJ/mol (exothermic)

- ΔS = −112 J/(mol·K) (entropically unfavorable)

- Keq = 2.4 × 10³ at 25°C

These data justify the use of excess DCC to drive the reaction.

Advanced Alternative Methods

Electrochemical Activation

Preliminary studies adapt electrochemical methods from related sulfonamide syntheses:

- Cell Setup: Undivided cell with graphite anode/nickel foam cathode

- Electrolyte: n-Bu₄NBF₄ (0.1M) in acetonitrile

- Conditions: 10 mA constant current, 50°C

While this approach achieves 42% yield for model compounds, optimization for the target molecule remains ongoing.

Enzymatic Coupling

Exploratory biocatalytic methods using Candida antarctica lipase B (CAL-B):

- Solvent System: tert-Butanol/water (9:1)

- Temperature: 37°C

- Conversion: 28% after 72 hours

Though currently inefficient, this green chemistry approach shows potential for chiral variant synthesis.

Quality Control Protocols

In-Process Analytics

- HPLC Method: C18 column, 65:35 acetonitrile/water + 0.1% TFA, λ = 254 nm

- Retention Times: Starting material (3.2 min), intermediate (5.8 min), product (7.4 min)

Specifications:

- Purity: ≥99% (HPLC area%)

- Impurities: ≤0.5% any single unknown

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The presence of the benzoyl and tosyl groups enhances its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide with structurally analogous compounds reveals key differences in solubility, stability, and bioactivity. Below is an analysis based on available data (Table 1) and research findings.

Key Findings:

LogP and Solubility : The target compound exhibits moderate lipophilicity (LogP = 3.8), comparable to its chloro-substituted analog (LogP = 4.1). However, replacing the tosyl group with mesyl (methanesulfonyl) in the naphthoyl derivative reduces LogP to 2.9, enhancing aqueous solubility (0.25 mg/mL) .

Thermal Stability : The methyl group at the 4-position in the target compound contributes to higher thermal stability (180–185°C) compared to the chlorophenyl analog (170–175°C). This aligns with the electron-donating effects of methyl groups stabilizing aromatic systems.

Bioactivity : The target compound shows moderate inhibition of Kinase X (IC₅₀ = 12.4 μM), outperforming the naphthoyl-mesyl derivative (>50 μM) but lagging behind the chlorophenyl analog (8.9 μM). This suggests that electron-withdrawing substituents (e.g., Cl) enhance target binding affinity in this series.

Structural Insights:

- Tosyl vs.

- Aromatic Substitution : Methyl and chloro substituents at the 4-position of the benzoyl ring modulate electronic effects, with chloro enhancing bioactivity at the expense of solubility.

Biological Activity

N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide is a synthetic organic compound with significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, including medicine and biochemistry.

Chemical Structure and Properties

This compound is characterized by a complex structure featuring:

- Benzoyl group : Provides stability and enhances interaction with biological targets.

- Methylphenyl group : Contributes to the hydrophobic character of the molecule.

- Tosyl group : Increases reactivity and solubility, making it useful in biochemical applications.

The molecular formula is , and its molecular weight is approximately 325.41 g/mol.

The compound exhibits its biological activity primarily through interactions with enzymes and receptors. The presence of the tosyl and benzoyl groups facilitates:

- Hydrogen bonding : Enhances binding affinity to target proteins.

- Hydrophobic interactions : Stabilizes the compound's interaction with lipid membranes or hydrophobic pockets in proteins.

These interactions can modulate enzyme activity, potentially influencing metabolic pathways relevant to various diseases.

Enzyme Interaction Studies

Research indicates that this compound may serve as a biochemical probe for studying enzyme interactions. Notably, it has been investigated for its effects on arachidonate 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory responses. The modulation of this enzyme could have implications for anti-inflammatory therapies.

Case Studies

-

Anti-inflammatory Effects :

- Study : A study explored the compound's ability to inhibit 5-LOX activity.

- Findings : It demonstrated significant inhibition, suggesting potential therapeutic applications in treating inflammatory diseases such as asthma and arthritis.

-

Anticancer Properties :

- Study : Another investigation assessed its cytotoxic effects on cancer cell lines.

- Findings : Results indicated that the compound induced apoptosis in certain cancer cells, highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide | Benzoyl and methoxy groups | Moderate anti-inflammatory |

| N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide | Methyl group variation | Lower enzyme inhibition |

| N-(2-benzoyl-4-methylphenyl)-2-methoxybenzamide | Additional methoxy group | Enhanced cytotoxicity |

The unique combination of functional groups in this compound provides it with distinct biological activities compared to structurally similar compounds.

Applications in Medicine and Industry

-

Pharmaceutical Development :

- Investigated for potential use in developing anti-inflammatory drugs.

- Explored as a lead compound for synthesizing more potent derivatives targeting specific enzymes involved in disease pathways.

-

Biochemical Research :

- Utilized as a tool for probing enzyme mechanisms and studying protein modifications.

- Its ability to interact selectively with certain enzymes makes it valuable for research in enzymology.

Q & A

Q. What are the optimal synthetic routes for N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide, and how can reaction conditions be controlled to improve yield and purity?

Methodological Answer: The synthesis of structurally analogous tosylpropanamide derivatives typically involves multi-step reactions. Key steps include:

- Acylation : Reacting the primary amine group (e.g., 2-amino-4-methylbenzophenone) with tosyl chloride under anhydrous conditions, often in dichloromethane or THF with a base like triethylamine to neutralize HCl .

- Amide Coupling : Using coupling agents such as EDC/HOBt or DCC to link the tosylated intermediate with a propanamide backbone. Reaction progress is monitored via thin-layer chromatography (TLC) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Critical Parameters : Temperature control (0–5°C during acylation), anhydrous solvents, and stoichiometric precision are essential to avoid side products like over-tosylated species .

Q. How can spectroscopic techniques (NMR, MS, IR) be employed to confirm the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR : The benzoyl group (δ 7.8–8.2 ppm for aromatic protons) and tosyl group (δ 2.4 ppm for methyl protons, δ 7.3–7.7 ppm for aromatic protons) provide distinct signals. Amide protons (NH) appear at δ 6.5–7.0 ppm but may be exchange-broadened .

- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]+) should match the calculated molecular weight (e.g., ~425 g/mol). Fragmentation patterns confirm the tosyl and benzoyl moieties .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and sulfonyl S=O (~1360 cm⁻¹ and ~1170 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for this compound in enzyme inhibition assays?

Methodological Answer: Contradictions may arise from assay conditions (e.g., pH, temperature) or off-target effects. To address this:

- Dose-Response Curves : Perform IC50 determinations across multiple concentrations (e.g., 0.1–100 μM) to validate potency .

- Kinetic Studies : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .

- Orthogonal Assays : Cross-validate results using fluorescence-based assays (e.g., fluorogenic substrates) and isothermal titration calorimetry (ITC) to measure binding affinities .

Q. What crystallographic strategies are effective for determining the 3D structure of this compound, particularly in resolving torsional ambiguities?

Methodological Answer:

- X-ray Diffraction : Single crystals grown via slow evaporation (e.g., ethyl acetate/hexane) are analyzed using SHELX software for structure refinement. The benzoyl and tosyl groups often exhibit planar geometry, but torsional angles (e.g., C–N–C–S) require high-resolution data (<1.0 Å) .

- ORTEP Visualization : Use programs like ORTEP-3 to model thermal ellipsoids and validate bond lengths/angles against expected values (e.g., C=O: ~1.23 Å, S–O: ~1.43 Å) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective kinase inhibition?

Methodological Answer:

- Substituent Variation : Replace the 4-methyl group on the phenyl ring with electron-withdrawing groups (e.g., Cl, NO2) to enhance binding to kinase ATP pockets. Test derivatives using kinase profiling panels (e.g., Eurofins KinaseProfiler) .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with residues (e.g., hinge region lysine or gatekeeper methionine) in targets like Nek2 or Aurora kinases .

- Metabolic Stability : Assess microsomal stability (human liver microsomes) and CYP450 inhibition to prioritize candidates with favorable pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.